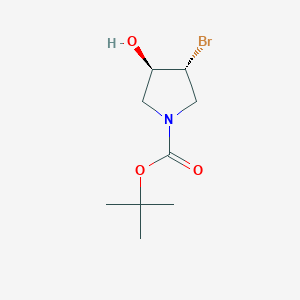

(3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate

Description

(3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate (CAS: 252574-02-0) is a brominated pyrrolidine derivative with the molecular formula C₉H₁₆NO₃Br and a molecular weight of 266.13 g/mol . The compound features a pyrrolidine ring substituted with a bromine atom at the 3-position, a hydroxyl group at the 4-position, and a tert-butyl carboxylate group at the 1-position. Its stereochemistry is defined by the (3R,4R) configuration, which is critical for its reactivity and interactions in asymmetric synthesis.

This compound is primarily used as a chiral building block in pharmaceutical and agrochemical research. The bromine substituent enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the hydroxyl and carboxylate groups offer sites for further functionalization .

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-bromo-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRIILICSFSOJD-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701149553 | |

| Record name | rel-1,1-Dimethylethyl (3R,4R)-3-bromo-4-hydroxy-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252574-02-0 | |

| Record name | rel-1,1-Dimethylethyl (3R,4R)-3-bromo-4-hydroxy-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252574-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-1,1-Dimethylethyl (3R,4R)-3-bromo-4-hydroxy-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 4-hydroxypyrrolidine-1-carboxylate.

Bromination: The hydroxyl group at the 4-position is selectively brominated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography on a chiral stationary phase, to obtain the desired (3R,4R) enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Bromination: Utilizing continuous flow reactors to ensure efficient and controlled bromination.

Automated Chiral Resolution: Employing high-throughput chromatography systems for the separation of enantiomers.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether solvents.

Major Products

Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the dehalogenated or deoxygenated product.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of (3R,4R)-tert-butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate typically involves the bromination of related pyrrolidine derivatives. This compound can undergo various reactions, such as nucleophilic substitutions and coupling reactions, making it a versatile intermediate in organic synthesis.

Applications in Medicinal Chemistry

-

Pharmaceutical Development :

- The compound serves as a precursor for synthesizing biologically active molecules. Its structural features are conducive to modifications that can enhance pharmacological properties.

- Case studies have shown that derivatives of this compound exhibit activity against certain cancer cell lines and may serve as leads for new anticancer agents.

-

Neuropharmacology :

- Research indicates that compounds derived from this compound can influence neurotransmitter systems, particularly those involving GABAergic pathways. This suggests potential applications in treating neurological disorders.

-

Anticancer Activity :

- A study demonstrated that derivatives of (3R,4R)-tert-butyl 3-bromo-4-hydroxypyrrolidine inhibited the growth of specific cancer cell lines through apoptosis induction mechanisms. The structure-function relationship indicated that the bromine atom plays a crucial role in enhancing cytotoxicity.

-

GABA Receptor Modulation :

- Another investigation into the neuropharmacological effects revealed that compounds derived from this pyrrolidine exhibited GABA receptor modulation, suggesting their potential use in treating anxiety and depression disorders.

Mechanism of Action

The mechanism of action of (3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate depends on its application:

Enzyme Inhibition: It may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.

Receptor Modulation: It can modulate receptor activity by interacting with specific binding sites, altering signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Biological Activity

(3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a bromine atom and a hydroxyl group, contributing to its reactivity and biological interactions. Its molecular formula is C9H16BrNO3, with a molecular weight of 266.13 g/mol .

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Utilizing tert-butyl 4-hydroxypyrrolidine-1-carboxylate.

- Bromination : Selective bromination of the hydroxyl group using N-bromosuccinimide (NBS) in the presence of radical initiators like azobisisobutyronitrile (AIBN).

- Chiral Resolution : Employing techniques such as chiral chromatography to isolate the desired enantiomer.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, preventing substrate access.

- Receptor Modulation : It can interact with specific receptors, altering signal transduction pathways.

Medicinal Chemistry

This compound is primarily explored for its role as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its unique stereochemistry enhances its specificity and efficacy in biological applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anti-Fibrotic Activity : Research has shown that derivatives of pyrrolidine compounds exhibit significant anti-fibrotic effects. For instance, compounds related to (3R,4R)-tert-butyl 3-bromo-4-hydroxypyrrolidine demonstrated inhibitory rates against COL1A1 expression, suggesting potential applications in liver fibrosis treatment .

- Metabolic Studies : Investigations into the metabolism of similar compounds revealed that they undergo oxidative transformations in liver microsomes, producing active metabolites that could influence cellular signaling pathways and antioxidant activities .

Comparative Analysis

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Enzyme inhibitor, receptor modulator | Unique stereochemistry enhances specificity |

| tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate | Less specific | Lacks chiral centers |

| (3S,4S)-tert-butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate | Potentially different activity | Enantiomer with distinct properties |

Q & A

Basic: What are the key synthetic routes for (3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate?

The synthesis typically involves introducing functional groups (bromo, hydroxyl) onto a pyrrolidine ring followed by tert-butyl carbamate protection. A common approach includes:

Hydroxylation : Selective oxidation or hydroxylation of a pyrrolidine precursor.

Bromination : Electrophilic or radical bromination at the 3-position using reagents like N-bromosuccinimide (NBS) under controlled conditions .

Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with Boc-anhydride in the presence of a base (e.g., triethylamine) to stabilize the amine .

Key Considerations : Reaction temperature and solvent polarity are critical to avoid epimerization and ensure stereochemical fidelity.

Basic: What analytical techniques confirm the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR identify substituent positions and stereochemistry. For example, the bromo group causes distinct deshielding in H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (CHBrNO) and molecular weight (266.13 g/mol) .

- Chiral HPLC : Validates enantiomeric purity, critical given the (3R,4R) configuration .

Advanced: How can stereochemical integrity be maintained during bromination?

Bromination must preserve the (3R,4R) configuration. Strategies include:

- Low-Temperature Reactions : Minimize thermal epimerization.

- Stereoselective Catalysts : Use chiral catalysts (e.g., organocatalysts) to direct bromine addition .

- In Situ Monitoring : Employ techniques like FT-IR or Raman spectroscopy to track reaction progress and detect intermediates .

Advanced: How to resolve contradictions in NMR data due to diastereomeric impurities?

- 2D NMR (COSY, NOESY) : Differentiates diastereomers by correlating coupling constants and spatial proximity of protons .

- X-ray Crystallography : Provides definitive stereochemical assignment, though it requires high-quality crystals .

- Dynamic NMR : Analyzes temperature-dependent splitting to identify rotamers or conformational isomers .

Application: How is this compound used in medicinal chemistry?

It serves as a chiral building block for:

- Protease Inhibitors : The bromo and hydroxyl groups enable covalent binding to catalytic residues.

- Antiviral Agents : Derivatives with modified substituents show activity against viral polymerases .

Example : In a 2022 study, brominated pyrrolidine derivatives exhibited IC values < 1 µM against SARS-CoV-2 M .

Mechanism: What reaction pathways involve the bromo substituent?

- Nucleophilic Substitution (S2) : Bromine acts as a leaving group, replaced by amines or thiols in polar aprotic solvents .

- Cross-Coupling (Suzuki) : Bromo groups participate in palladium-catalyzed coupling with boronic acids .

Competing Pathways : Elimination to form pyrroline derivatives can occur under basic conditions .

Safety: What precautions are required for handling this compound?

- Hazard Class : Corrosive (skin/eye irritation) and toxic if inhaled (refer to CAS 252574-02-0 safety data) .

- PPE : Gloves, goggles, and fume hood use are mandatory.

- Disposal : Neutralize with dilute sodium bicarbonate before disposal .

Advanced: How to design derivatives with enhanced bioactivity?

- Functional Group Replacement : Substitute bromine with fluorine or azide for improved metabolic stability .

- Prodrug Strategies : Mask the hydroxyl group as a phosphate ester to enhance bioavailability .

Case Study : Fluorinated analogs (e.g., PBY2010177) showed 10-fold higher blood-brain barrier penetration in rodent models .

Basic: How is the (3R,4R) stereochemistry confirmed?

- X-ray Diffraction : Absolute configuration determination via single-crystal analysis .

- Optical Rotation : Compare experimental [α] values with literature data (e.g., +42° in chloroform) .

Advanced: What challenges arise in scaling up synthesis?

- Purification : Diastereomer separation requires chiral stationary-phase chromatography, which is costly at scale .

- Reaction Optimization : Transition from batch to flow chemistry improves yield and reduces byproducts .

- Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., <500 ppm triethylamine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.